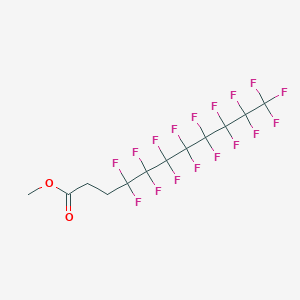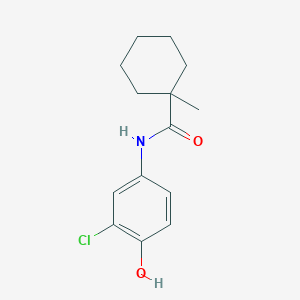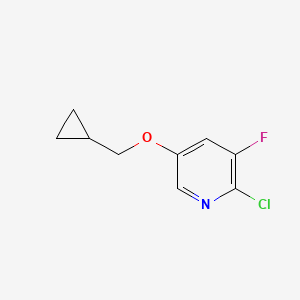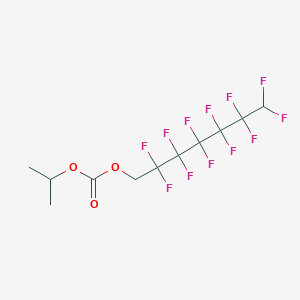
1H,1H,7H-Perfluorohexyl isopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,7H-Perfluorohexyl isopropyl carbonate is a chemical compound with the molecular formula C11H10F12O3 and a molecular weight of 418.18 g/mol . This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluorohexyl isopropyl carbonate typically involves the reaction of perfluorohexyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+(CH3)2CHCOCl→C6F13CH2OCOOCH(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Perfluorohexyl isopropyl carbonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonate group to a hydroxyl group, forming perfluorohexyl isopropanol.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: Perfluorohexyl alcohol and isopropyl alcohol.
Reduction: Perfluorohexyl isopropanol.
Substitution: Various alkyl or aryl perfluorohexyl carbonates.
Scientific Research Applications
1H,1H,7H-Perfluorohexyl isopropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluorohexyl isopropyl carbonate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H,1H,7H-Perfluorohexyl propyl carbonate: Similar structure but with a propyl group instead of an isopropyl group.
1H,1H,7H-Perfluorohexyl methyl carbonate: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H,1H,7H-Perfluorohexyl isopropyl carbonate is unique due to its specific combination of a perfluorohexyl group and an isopropyl carbonate group, which imparts distinct properties such as enhanced thermal stability and resistance to hydrolysis compared to its analogs .
Properties
Molecular Formula |
C11H10F12O3 |
|---|---|
Molecular Weight |
418.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl propan-2-yl carbonate |
InChI |
InChI=1S/C11H10F12O3/c1-4(2)26-6(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)5(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
SVBIPOWPVHBEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


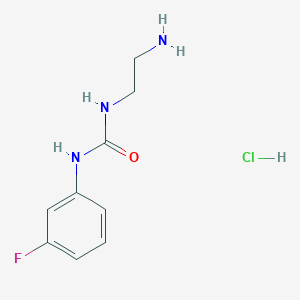

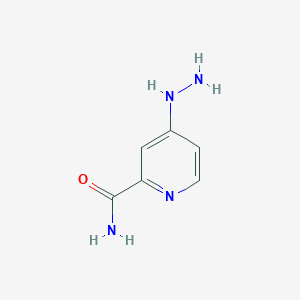
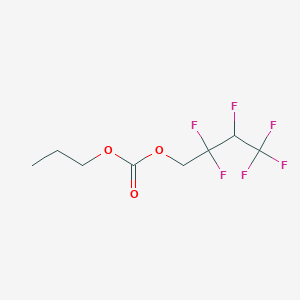

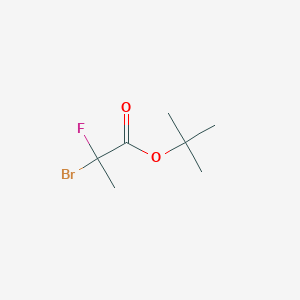

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
